molecular formula C15H11NO B1198877 9-Anthracenecarboxamide CAS No. 34810-13-4

9-Anthracenecarboxamide

Cat. No.: B1198877
CAS No.: 34810-13-4
M. Wt: 221.25 g/mol
InChI Key: QHWJYCGQHFPQCA-UHFFFAOYSA-N
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Description

9-Anthracenecarboxamide is a versatile organic compound that serves as a key building block for the development of highly sensitive fluorescent probes. Its molecular structure, which incorporates the anthracene fluorophore with a carboxamide functional group, is instrumental for selective chemical sensing. Research demonstrates its application in creating probes for the discrimination of picric acid (PA) from other nitrophenols, which is critical for security and environmental monitoring. In these probes, the anthracene moiety provides strong blue emission, while the amide group offers a vital binding site through hydrogen bonding, leading to a specific and measurable fluorescence quenching response upon analyte detection . The incorporation of the carboxamide group is crucial as it increases the quantum yield of the sensing probe compared to other derivatives and plays a significant role in complexation with target analytes . Beyond explosive detection, anthracene carboxamide-based probes are also being developed for biological applications. Their excellent photostability, high selectivity, and sensitivity make them promising candidates for detecting reactive oxygen species, such as hypochlorite, within cellular environments like mitochondria . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

anthracene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWJYCGQHFPQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956286
Record name Anthracene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34810-13-4
Record name 9-Anthramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034810134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid Chloride Intermediate Method

The most widely documented synthesis of 9-Anthracenecarboxamide involves the conversion of anthracene-9-carboxylic acid to its corresponding acid chloride, followed by ammonolysis. The reaction proceeds via two stages:

  • Formation of Anthracene-9-Carbonyl Chloride :
    Anthracene-9-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux conditions. The reaction mechanism involves nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. Typical reaction conditions include:

    • Molar Ratio : 1:3 (acid to SOCl₂)

    • Temperature : 70–80°C

    • Duration : 4–6 hours

    • Solvent : Anhydrous dichloromethane or toluene.

    The resulting anthracene-9-carbonyl chloride is isolated via vacuum distillation or precipitation.

  • Ammonolysis to Yield this compound :
    The acid chloride is treated with aqueous or gaseous ammonia at low temperatures (0–5°C) to prevent side reactions. The amidation reaction is exothermic and requires careful temperature control. Key parameters include:

    • Ammonia Concentration : 25–30% aqueous solution

    • Reaction Time : 1–2 hours

    • Yield : 75–85%.

Coupling Reagent-Assisted Synthesis

Alternative methods employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU to facilitate direct amide bond formation between anthracene-9-carboxylic acid and ammonia. This approach avoids the need for acid chloride intermediates, enhancing safety and reducing byproducts.

  • Reaction Conditions :

    • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

    • Catalyst : 4-dimethylaminopyridine (DMAP)

    • Temperature : Room temperature

    • Yield : 60–70%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production prioritizes scalability and efficiency. Continuous flow reactors (CFRs) are employed to maintain consistent reaction parameters and minimize batch-to-batch variability. Key advantages include:

  • Enhanced Heat Transfer : Mitigates thermal runaway risks during exothermic steps.

  • Automated Reagent Delivery : Ensures precise stoichiometric ratios.

  • Throughput : 50–100 kg/day for large-scale facilities.

Solvent Recycling and Waste Management

Industrial processes integrate solvent recovery systems to reduce environmental impact. For example, dichloromethane from the acid chloride step is distilled and reused, achieving >90% recycling efficiency.

Reaction Optimization and Key Parameters

Temperature and Catalysis

  • Acid Chloride Formation : Elevated temperatures (>70°C) accelerate SOCl₂ reactivity but risk decomposition of anthracene derivatives. Catalytic quantities of DMF (0.1–0.5 mol%) enhance reaction rates by stabilizing reactive intermediates.

  • Ammonolysis : Subambient temperatures (0–5°C) suppress hydrolysis of the acid chloride, improving amide purity.

Purity and Yield Enhancements

  • Crystallization : The crude product is recrystallized from ethanol/water mixtures (3:1 v/v) to achieve ≥98% purity.

  • Byproduct Mitigation : Side products such as anthracene-9-carboxylic acid ammonium salt are removed via aqueous washes at pH 7–8.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, CONH₂), 8.45–8.40 (m, 4H, aromatic), 7.60–7.55 (m, 4H, aromatic).

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C–C aromatic).

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 4.2 min, purity >99%.

Comparative Data Tables

Table 1: Synthetic Method Comparison

MethodYield (%)Purity (%)Reaction Time (h)
Acid Chloride-Ammonia85986
EDC Coupling709512

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₁NO
Molecular Weight221.25 g/mol
Melting Point240–242°C
SolubilityInsoluble in water; soluble in DMSO, DMF

Chemical Reactions Analysis

Types of Reactions: 9-Anthracenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include anthraquinone derivatives, reduced anthracene compounds, and various substituted anthracene derivatives .

Scientific Research Applications

Chemical Properties and Structure

9-Anthracenecarboxamide is characterized by its molecular formula C15H11NOC_{15}H_{11}NO, featuring an anthracene moiety with a carboxamide group at the 9th position. This structure grants it unique photophysical properties, making it suitable for various applications.

Chemistry

  • Fluorescent Probes : The compound serves as an effective fluorescent probe for studying molecular interactions and dynamics. Its photostability and tunable fluorescence make it ideal for applications in spectroscopy and imaging.
  • Synthesis of Derivatives : It acts as a precursor in synthesizing more complex anthracene derivatives, which can be utilized in advanced material science.

Biology

  • Biological Imaging : The fluorescent properties of this compound allow it to be used in biological imaging, helping visualize cellular processes and structures.
  • Cellular Effects : Studies have shown that it modulates cell signaling pathways and gene expression, influencing processes such as oxidative stress responses and apoptosis .

Medicine

  • Therapeutic Potential : Ongoing research investigates its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA. This intercalation can disrupt replication processes in cancer cells, making it a candidate for chemotherapeutic development .
  • Drug Delivery Systems : Its properties are being explored for use in drug delivery systems, enhancing the targeting and efficacy of therapeutic agents.

Industrial Applications

  • Material Science : The compound is used in developing advanced materials such as organic semiconductors and photochromic materials, which have applications in electronics and optics .

Case Study 1: Fluorescent Probe Development

A recent study developed an anthracene carboxyimide-based fluorescent probe (mito-ACS) specifically for imaging mitochondrial hypochlorite levels in living cells. This probe demonstrated excellent photostability and sensitivity, with a detection limit of 23 nM. It was successfully applied to real-time detection in HeLa cells, showcasing the compound's utility in biological systems .

Case Study 2: Cardiac Action Potential Studies

Research comparing the efficacy of this compound with other ion channel blockers revealed its superior performance in studying calcium-activated chloride currents during voltage-clamp experiments. This highlights its relevance in cardiac physiology and potential implications for arrhythmia research .

Data Tables

Application AreaSpecific UseKey Findings
ChemistryFluorescent probesEffective for studying molecular interactions; tunable fluorescence
BiologyBiological imagingModulates cellular processes; influences gene expression
MedicineCancer therapyIntercalates DNA; disrupts cancer cell replication
IndustryMaterial developmentUsed in organic semiconductors; enhances optical properties

Mechanism of Action

The mechanism of action of 9-Anthracenecarboxamide involves its interaction with various molecular targets through its amide group and aromatic ring system. It can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which influence its behavior in different chemical and biological environments. These interactions can affect the compound’s fluorescence properties, making it a valuable tool in fluorescence-based studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Anthracene derivatives vary by substituents, influencing their properties and applications. Key comparisons include:

Compound Functional Group Key Properties Applications
9-Anthracenecarboxamide -CONH₂ High fluorescence quantum yield; selective picric acid sensing in ethanol Fluorescent probes, explosives detection
9-Anthracenecarboxylic acid -COOH Moderate solubility in polar solvents; thermal stability up to 214°C Organic synthesis, coordination chemistry
9-Anthracenecarbaldehyde -CHO Reactive aldehyde group; low toxicity (non-hazardous per SDS) Building block for Schiff base synthesis
9,10-Anthracenedicarboxaldehyde -CHO (×2) Enhanced reactivity for cross-linking; used in polymer modification Nanomaterials, conductive polymers
9-Aminoanthracene -NH₂ Strong electron-donating ability; functionalized graphene oxide for pollutant adsorption Environmental remediation, sensors

Photophysical and Sensing Performance

  • Fluorescence Efficiency : this compound outperforms coumarin derivatives (e.g., propylimidazole-functionalized coumarin) in nitroaromatic detection due to its larger conjugated π-system, which enhances fluorescence quenching efficiency .
  • Selectivity : Unlike tris-imidazolium sensors (selective for picric acid via electrostatic interactions), this compound discriminates picric acid through Förster resonance energy transfer (FRET) and static quenching mechanisms .
  • Solubility: Compared to 9-Anthracenecarboxylic acid (soluble in DMF and DMSO), the carboxamide derivative exhibits better solubility in ethanol, enabling practical sensing in alcohol-based systems .

Thermal and Electrochemical Stability

  • Thermal Stability : this compound derivatives (e.g., β-cyclodextrin conjugates) show decomposition temperatures >250°C, comparable to 9,10-anthracene dicarboxaldehyde but lower than 9-Anthracenecarboxylic acid (mp 214–218°C) .

Q & A

Q. What are the optimal synthetic routes for preparing 9-Anthracenecarboxamide derivatives with high purity for spectroscopic studies?

Methodological Answer: The synthesis of this compound derivatives typically involves coupling anthracene-based carboxylic acids with amines. For example, N-(2-hydroxyphenyl)-9-anthracenecarboxamide was synthesized via a condensation reaction between 9-anthracenecarboxylic acid derivatives and substituted amines in DMF at 95°C, followed by purification using column chromatography . Key parameters include stoichiometric control of reagents (e.g., ethyl 2-bromoacetate) and catalytic activation using potassium tert-butoxide. Purity validation requires techniques like HPLC (≥95% purity) and NMR (δH/δC assignments for aromatic protons).

Q. How can researchers characterize the electronic properties of this compound derivatives experimentally?

Methodological Answer: UV-Vis and fluorescence spectroscopy are critical for analyzing π→π* transitions and excited-state behavior. For instance, This compound derivatives exhibit strong absorption at 250–400 nm (ε > 10^4 M⁻¹cm⁻¹) and emission maxima in the blue-green region (λem ≈ 450–550 nm), influenced by substituent electronic effects . Cyclic voltammetry (CV) can quantify redox potentials (e.g., E1/2 for anthracene core oxidation at +1.2 V vs. Ag/AgCl) to assess electron-withdrawing/donating effects of functional groups.

Advanced Research Questions

Q. How do this compound-based probes selectively detect nitroaromatic compounds like picric acid in environmental samples?

Methodological Answer: Mechanistically, This compound derivatives act as fluorescence quenchers via photoinduced electron transfer (PET) upon binding nitroaromatics. For example, Pandith et al. (2015) demonstrated selective picric acid detection (LOD = 0.1 ppm) in ethanol due to strong electron-deficient nitro groups enhancing PET efficiency . Experimental validation involves Stern-Volmer analysis (Ksv ≈ 10^4 M⁻¹) and DFT calculations to map HOMO-LUMO interactions between the probe and analyte. Competitive binding assays with mono-/di-nitrophenols confirm specificity.

Q. What computational strategies are recommended to predict the sensing efficiency of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are used to model charge transfer dynamics. For instance, Sikder et al. (2019) optimized geometries at the B3LYP/6-31G(d,p) level to calculate dipole moments, polarizabilities, and excitation energies . Key metrics include:

  • HOMO-LUMO gaps (ΔE ≈ 3.5 eV for anthracene derivatives) correlating with fluorescence efficiency.
  • Electrostatic potential maps identifying electron-rich anthracene regions for analyte binding.
    Validation requires correlation with experimental Stokes shifts (Δλ ≈ 50–80 nm) and quenching constants.

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar solvents?

Methodological Answer: Discrepancies arise from polymorphic forms or impurities. Systematic approaches include:

  • Solubility parameter analysis (Hansen parameters: δD ≈ 18 MPa¹/², δP ≈ 5 MPa¹/²) to compare solvents like DMSO (δ ≈ 26 MPa¹/²) vs. ethanol (δ ≈ 26 MPa¹/²).
  • Thermogravimetric analysis (TGA) to detect solvent adducts or degradation products influencing solubility .
  • Powder XRD to identify crystalline vs. amorphous phases, which exhibit 10–100x solubility differences.

Data-Driven Design Questions

Q. What strategies enhance the photostability of this compound-based sensors for long-term environmental monitoring?

Methodological Answer: Photobleaching mitigation involves:

  • Substituent engineering : Electron-donating groups (e.g., –OCH3) reduce triplet-state formation, decreasing ROS generation .
  • Encapsulation : Embedding probes in β-cyclodextrin (as in Ant-CD systems) shields anthracene from O2/light, improving half-life from 2 h to >24 h under UV .
  • Additives : 1% w/v ascorbic acid as a radical scavenger reduces degradation by 80% in aqueous media.

Analytical Challenges

Q. How can researchers differentiate between π-π stacking and hydrogen bonding in this compound-ligand interactions?

Methodological Answer:

  • NMR titration : Downfield shifts (>0.5 ppm) in aromatic protons indicate π-π stacking, while NH/OH proton shifts (Δδ > 1 ppm) suggest H-bonding .
  • Isothermal Titration Calorimetry (ITC) : Binding constants (Ka) > 10^5 M⁻¹ and negative ΔH values (–20 to –40 kJ/mol) confirm H-bond dominance.
  • Single-crystal XRD : Interplanar distances < 3.5 Å confirm π-stacking; O/N···H distances < 2.8 Å validate H-bonds .

Safety and Handling

Q. What protocols ensure safe handling of this compound derivatives in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, N95 masks, and fume hoods to prevent inhalation/contact (per SDS guidelines for structurally similar anthracene derivatives) .
  • Waste disposal : Incinerate at >800°C with alkaline scrubbers to prevent PAH emissions.
  • Storage : Keep in amber vials under argon at –20°C to prevent photodegradation and oxidation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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